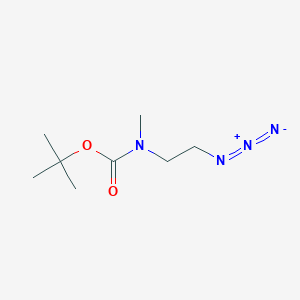

tert-Butyl (2-azidoethyl)(methyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-azidoethyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-azidoethyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-azidoethyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)12(4)6-5-10-11-9/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIZLVGJYYDTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS 847259-90-9) in Heterobifunctional Degrader and Bioconjugate Design

Executive Summary

As the field of targeted protein degradation (TPD) and bioconjugation matures, the design of the linker region has shifted from a passive spacer to a critical determinant of a molecule's pharmacokinetic and physicochemical fate[1]. For molecules residing in "beyond Rule of 5" (bRo5) chemical space—such as Proteolysis Targeting Chimeras (PROTACs)—poor cellular permeability is a primary bottleneck.

This technical whitepaper provides an in-depth analysis of tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS 847259-90-9) . As a Senior Application Scientist, I will deconstruct why this specific orthogonally protected, N-methylated aliphatic linker is strategically deployed to overcome permeability limitations, and provide field-proven, self-validating methodologies for its incorporation into complex molecular architectures.

Physicochemical & Structural Profiling

To effectively utilize this linker, one must first understand its foundational properties. The molecule is a bifunctional aliphatic chain featuring a terminal azide and a Boc-protected secondary (N-methyl) amine.

| Property | Value / Description |

| Chemical Name | tert-Butyl (2-azidoethyl)(methyl)carbamate |

| CAS Number | 847259-90-9 |

| Molecular Formula | C₈H₁₆N₄O₂ |

| Molecular Weight | 200.24 g/mol |

| Functional Groups | Azide (-N₃), Boc-protected N-methyl amine |

| SMILES | CC(C)(C)OC(=O)N(C)CCN=[N+]=[N-] |

| (C+O)/N Safety Ratio | 2.5 (Requires specific handling protocols; see Section 6) |

| Storage Conditions | 2-8°C, protect from light and ambient moisture |

Structural Rationale in Drug Design (E-E-A-T)

The selection of CAS 847259-90-9 over a standard, unmethylated PEG or alkyl linker is driven by strict physicochemical causality:

-

Permeability Enhancement via N-Methylation: PROTACs typically suffer from low passive membrane permeability due to their high molecular weight and numerous hydrogen bond donors (HBDs)[2]. Strategic N-methylation of the linker backbone eliminates a solvent-exposed HBD[3]. This modification not only increases the Lipophilic Permeability Efficiency (LPE) but also restricts the conformational flexibility of the linker, pre-organizing it to minimize the polar surface area (PSA) during membrane transit[1].

-

Orthogonal Reactivity (The "Click" Advantage): The terminal azide allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The acid-labile tert-butyloxycarbonyl (Boc) group ensures the amine remains completely unreactive during the click chemistry phase, allowing for step-wise, directional conjugation without cross-reactivity.

-

Proteolytic Stability: In in vivo applications, the N-methyl group provides critical steric hindrance against proteolytic enzymes, reducing susceptibility to enzymatic cleavage compared to primary amide linkages[3].

Mechanistic Workflow of Bifunctional Conjugation

The following diagram illustrates the logical progression of incorporating CAS 847259-90-9 into a heterobifunctional molecule (e.g., a PROTAC).

Fig 1: Stepwise heterobifunctional conjugation workflow utilizing CAS 847259-90-9.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating specific analytical checkpoints to verify success before proceeding to the next synthetic step.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step links the target-binding ligand (bearing a terminal alkyne) to the azide of CAS 847259-90-9.

-

Step 1: Dissolve the alkyne-bearing ligand (1.0 eq) and CAS 847259-90-9 (1.1 eq) in a degassed 1:1 mixture of tert-butanol and water.

-

Step 2: Add TBTA (tris(benzyltriazolylmethyl)amine) (0.1 eq). Causality: TBTA is employed to stabilize the Cu(I) oxidation state, preventing its disproportionation and protecting sensitive ligands from reactive oxygen species (ROS) generated by free copper.

-

Step 3: Add CuSO₄·5H₂O (0.05 eq) followed immediately by freshly prepared sodium ascorbate (0.2 eq). Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytic Cu(I) species in situ.

-

Step 4: Stir at room temperature for 2-4 hours under an inert atmosphere.

-

Self-Validation Checkpoint (IR Spectroscopy): Take a small aliquot, evaporate the solvent, and analyze via ATR-FTIR. The starting material possesses a highly distinct, strong asymmetric azide stretch at ~2100 cm⁻¹ . The complete disappearance of this peak confirms 100% conversion to the triazole.

Protocol 2: Boc Deprotection and Secondary Amide Coupling

This step removes the orthogonal protection and couples the resulting secondary amine to an E3 ligase ligand (bearing a carboxylic acid).

-

Step 1 (Deprotection): Treat the purified triazole intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 1 hour at 0°C to room temperature.

-

Step 2: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the secondary amine as a TFA salt.

-

Self-Validation Checkpoint (Chloranil Test): Perform a Chloranil test on a TLC plate. Unlike Ninhydrin (which is optimal for primary amines), the Chloranil test (acetaldehyde/p-chloranil) specifically reacts with secondary amines to produce a distinct blue/green color, confirming successful deprotection.

-

Step 3 (Coupling): Dissolve the E3 ligase ligand (1.0 eq) and the deprotected linker (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the TFA salt.

-

Step 4: Add HATU (1.2 eq) at 0°C and stir for 12 hours. Causality: The N-methyl amine generated is sterically hindered and significantly less nucleophilic than a primary amine. Standard carbodiimides (EDC/NHS) will result in poor yields. HATU provides superior activation kinetics via an HOAt leaving group, which is strictly required for efficient secondary amine coupling.

Safety & Handling: The Azide Rule of Thumb

While CAS 847259-90-9 is a stable liquid under standard conditions, it must be evaluated through the lens of azide safety. The stability of organic azides is governed by the (C+O)/N ratio .

-

For CAS 847259-90-9: Carbon (8) + Oxygen (2) = 10. Nitrogen = 4.

-

Ratio = 10 / 4 = 2.5.

Causality for Safety: A ratio below 3.0 indicates that the compound possesses enough explosive potential that it should never be distilled to absolute dryness under high heat, nor subjected to heavy mechanical shock. It must be stored in a cool environment and strictly kept away from heavy metals (other than the controlled, catalytic amounts of Copper used in CuAAC) to prevent the formation of highly shock-sensitive metal azides.

References

-

Title: Understanding and Improving the Membrane Permeability of VH032-Based PROTACs Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Peptide-Drug Conjugate Manufacturing: PDC and PROTAC Synthesis Strategies Source: Adesis Inc. URL: [Link]

Sources

A Technical Guide to N-Boc-N-methyl-2-azidoethylamine: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of N-Boc-N-methyl-2-azidoethylamine, a specialized chemical entity designed for applications in drug discovery, chemical biology, and materials science. We will explore its molecular structure, physicochemical properties, a proposed synthetic pathway, and its primary applications as a heterobifunctional linker, with a focus on the strategic utility of its orthogonal protecting groups and reactive functionalities.

Introduction: The Strategic Advantage of Orthogonal Functionality

N-Boc-N-methyl-2-azidoethylamine is a molecule of significant interest for researchers requiring precise control over covalent bond formation. Its architecture incorporates three key features:

-

An azide (N₃) group, which serves as a highly specific handle for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2][3]

-

A tert-butyloxycarbonyl (Boc) protected secondary amine . The Boc group is a robust protecting group, stable under a wide range of conditions but readily and cleanly removable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[4][5]

-

A methylated amine , which, upon deprotection, provides a secondary amine nucleophile. This feature prevents unwanted side reactions that can occur with primary amines and offers a distinct reactive profile for subsequent conjugation steps.

This unique combination of a "clickable" azide and a protected amine allows for a sequential and controlled two-step conjugation strategy. This is invaluable in the construction of complex molecular architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized surfaces.[6][7]

Molecular Structure and Physicochemical Properties

The rational design of any synthetic protocol or application begins with a fundamental understanding of the molecule's structure and properties.

IUPAC Name: tert-butyl (2-azidoethyl)(methyl)carbamate Molecular Formula: C₈H₁₆N₄O₂ Molecular Weight: 200.24 g/mol

Below is a diagram illustrating the molecular structure of N-Boc-N-methyl-2-azidoethylamine.

Caption: Molecular structure of N-Boc-N-methyl-2-azidoethylamine.

Table 1: Physicochemical Properties Note: As this is a specialized compound, many physical properties are not experimentally determined in public literature. The following are estimated based on structurally similar compounds and general chemical principles.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow oil | (Predicted) |

| Molecular Weight | 200.24 g/mol | (Calculated) |

| Density | ~1.0 g/mL | (Estimated) |

| Boiling Point | Not determined; likely decomposes at high temperatures | (Predicted) |

| Solubility | Soluble in most organic solvents (DCM, THF, DMF, DMSO, Alcohols) | (Predicted) |

| Stability | Stable under standard conditions; sensitive to strong acids and reducing agents. Azide group confers potential energetic instability. | [4] |

Proposed Synthesis and Purification Protocol

The synthesis of N-Boc-N-methyl-2-azidoethylamine can be logically achieved from the commercially available precursor, N-Boc-N-methylethylenediamine. The core transformation is the conversion of the terminal primary amine into an azide group. A common and effective method for this is a two-step, one-pot diazo-transfer reaction.

Reaction Scheme: N-Boc-N-methylethylenediamine → N-Boc-N-methyl-2-azidoethylamine

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

-

Rationale: This protocol employs a copper-catalyzed reaction with triflyl azide (TfN₃) for the diazotization of the primary amine. The copper catalyst enhances the rate and efficiency of the reaction. An aqueous biphasic system is used to facilitate the reaction and subsequent workup.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-N-methylethylenediamine (1.0 eq). Dissolve it in a 2:1 mixture of dichloromethane (DCM) and water. Cool the flask to 0 °C in an ice bath.

-

Catalyst and Reagent Addition: Add a catalytic amount of copper(II) sulfate (CuSO₄, ~1-2 mol%). In a separate container, prepare a solution of triflyl azide (TfN₃, 1.1 eq) in DCM. Safety Note: Triflyl azide and other small organic azides are potentially explosive and should be handled with extreme care behind a blast shield. Add the TfN₃ solution dropwise to the stirring reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

-

Purification: Purify the crude oil using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization Profile

The structure of N-Boc-N-methyl-2-azidoethylamine can be unequivocally confirmed by a combination of spectroscopic methods.

-

Infrared (IR) Spectroscopy: The most telling feature will be a strong, sharp absorption peak characteristic of the azide asymmetric stretch, appearing around 2100 cm⁻¹ . Another key peak will be the carbonyl (C=O) stretch from the Boc group, observed around 1690 cm⁻¹ .[8]

-

¹H NMR Spectroscopy: Expected signals include a singlet at ~1.45 ppm (9H, tert-butyl group), a singlet at ~2.90 ppm (3H, N-methyl group), and two triplets at approximately 3.35 ppm and 3.50 ppm (2H each, corresponding to the two CH₂ groups of the ethyl backbone).[8][9]

-

¹³C NMR Spectroscopy: Key resonances are expected around 28 ppm (Boc methyls), 35 ppm (N-methyl), 50 ppm (azido-CH₂), 52 ppm (N-CH₂), 80 ppm (Boc quaternary carbon), and 155 ppm (Boc carbonyl carbon).[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF) should show the correct mass for the protonated molecular ion [M+H]⁺.

Core Applications in Bioconjugation and Drug Development

The utility of N-Boc-N-methyl-2-azidoethylamine lies in its ability to bridge two different molecular entities in a controlled, stepwise fashion.

A. Click Chemistry Conjugation

The azide group is primed for participation in click chemistry.[3][10] This reaction is known for its high yield, specificity, and biocompatibility (especially the copper-free variants).[][2]

-

Mechanism: The azide undergoes a [3+2] cycloaddition with an alkyne to form a stable triazole ring. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (SPAAC).[]

Caption: Logical workflow for a two-step bioconjugation process.

B. Sequential Amine Coupling

After the click reaction has been performed, the Boc group can be removed to reveal the secondary amine.

-

Deprotection: This is typically achieved by treating the intermediate conjugate with trifluoroacetic acid (TFA) in an anhydrous solvent like DCM. The reaction is usually rapid (15-60 minutes) and clean, yielding the TFA salt of the free amine.[5]

-

Coupling: The newly exposed secondary amine is a potent nucleophile that can be reacted with an electrophile on a second molecule. A common strategy is to react it with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.[11]

This orthogonal, two-step approach is critical for preventing polymerization or undesired reactions when constructing complex systems where multiple reactive sites are present.

Safety, Handling, and Storage

-

Safety: Organic azides, particularly those with a high nitrogen-to-carbon ratio and low molecular weight, are potentially explosive. They can be sensitive to heat, shock, and friction. All work should be conducted in a well-ventilated fume hood behind a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

-

Handling: Avoid contact with strong acids, bases, and reducing agents (which can reduce the azide). Thermal decomposition can release hazardous gases like nitrogen oxides (NOx).[12]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dark, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Refrigeration is recommended for long-term storage.[4]

Conclusion

N-Boc-N-methyl-2-azidoethylamine represents a highly valuable tool for the modern chemical biologist and drug development scientist. Its design embodies the principles of modularity and orthogonality, allowing for the precise and sequential assembly of complex biomolecular conjugates. By providing distinct and selectively addressable reactive handles—the azide for click chemistry and the protected secondary amine for subsequent acylation—this linker enables the construction of well-defined molecular architectures that are crucial for advancing therapeutic and diagnostic technologies.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2756424, N-Boc-N-methylethylenediamine. Available from: [Link].

-

Kamal, A., et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). PMC. Available from: [Link].

-

Fukuyama, T., et al. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (2002). Journal of Synthetic Organic Chemistry, Japan. Available from: [Link].

-

Macmillan Group. Supplementary Materials. (2016). Available from: [Link].

-

El-Faham, A., et al. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2012). SciSpace. Available from: [Link].

-

Sigma-Aldrich. SAFETY DATA SHEET: N-Boc-ethylenediamine. (2025). Available from: [Link].

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link].

-

ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me₂SiHCl. (2025). Available from: [Link].

-

Samieipour, F., et al. Recent developments in bioconjugation: From strategies to design and clinical applications. (2026). International Journal of Biological Macromolecules. Available from: [Link].

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023). Available from: [Link].

-

Bhattacharyya, S. Synthesis of N-Methyl Secondary Amines. (2000). Synthetic Communications. Available from: [Link].

-

Klapötke, T. M., et al. Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. (2019). The Journal of Organic Chemistry. Available from: [Link].

-

ResearchGate. ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3). Available from: [Link].

-

Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. (2022). Available from: [Link].

-

Wang, W., et al. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2013). Molecules. Available from: [Link].

-

Moreno, P. M., & Schatz, C. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications. (2014). Bioconjugate Chemistry. Available from: [Link].

-

ChemBK. N-Boc-N-methyl-ethylenediamine. (2024). Available from: [Link].

-

DergiPark. The Use of Click Chemistry in Drug Development Applications. (2019). Available from: [Link].

Sources

- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

Technical Whitepaper: tert-Butyl N-(2-azidoethyl)-N-methylcarbamate

Nomenclature, Synthesis, and Application in Linker Technologies

Executive Summary

tert-Butyl N-(2-azidoethyl)-N-methylcarbamate (CAS: 847259-90-9) is a specialized bifunctional linker intermediate widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Characterized by an orthogonally protected secondary amine (N-Boc, N-Methyl) and a reactive terminal azide, this compound serves as a critical "click-ready" building block. Its design allows for the precise installation of an N-methylated ethyl spacer—a structural motif often employed to modulate the physicochemical properties (solubility, permeability) and conformational flexibility of heterobifunctional degraders.

This technical guide provides an authoritative analysis of its chemical identity, a validated 3-step synthesis protocol from commodity precursors, and a mechanistic overview of its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Part 1: Chemical Identity & Nomenclature[1]

Accurate identification is paramount in complex linker synthesis. The following table consolidates the chemical descriptors for this compound to ensure precise procurement and database registration.

| Descriptor | Value / Name |

| Primary Name | tert-Butyl N-(2-azidoethyl)-N-methylcarbamate |

| CAS Registry Number | 847259-90-9 |

| Common Synonyms | N-Boc-N-methyl-2-azidoethylaminetert-Butyl (2-azidoethyl)(methyl)carbamate2-(N-Boc-N-methylamino)ethyl azide |

| IUPAC Name | tert-butyl N-(2-azidoethyl)-N-methylcarbamate |

| Molecular Formula | C₈H₁₆N₄O₂ |

| Molecular Weight | 200.24 g/mol |

| SMILES | CN(CCN=[N+]=[N-])C(=O)OC(C)(C)C |

| InChI Key | BFTVWTYYQWTLQL-UHFFFAOYSA-N (Analogous backbone) |

Part 2: Physicochemical Properties[7]

Understanding the physical state and solubility profile is essential for assay development and storage.

-

Physical State: Colorless to pale yellow oil (at room temperature).

-

Solubility: Highly soluble in organic solvents (DCM, THF, Ethyl Acetate, DMSO, DMF). Sparingly soluble in water.

-

Stability: Stable under standard laboratory conditions (2–8°C).

-

Note: As an organic azide, it is potentially heat-sensitive. Avoid exposure to temperatures >80°C during concentration.

-

-

C/N Ratio: The Carbon-to-Nitrogen ratio is 2:1 (8 Carbons / 4 Nitrogens).

-

Safety Implication: While C/N > 3 is the general rule for safety, this small molecule has a relatively high nitrogen content. However, the Boc group adds significant carbon mass, stabilizing the molecule compared to smaller alkyl azides.

-

Part 3: Synthesis & Manufacturing[8]

The most robust synthetic route utilizes N-methylethanolamine as the starting material. This pathway is preferred over direct alkylation of azides due to higher safety margins and cleaner impurity profiles.

Retrosynthetic Analysis

The target molecule is assembled via a 3-step sequence:

-

N-Protection: Selective Boc-protection of the secondary amine.

-

Activation: Conversion of the primary alcohol to a leaving group (Mesylate).

-

Substitution: Nucleophilic displacement with Sodium Azide.

Validated Experimental Protocol

Step 1: Boc Protection [1]

-

Reagents: N-Methylethanolamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), DCM (Solvent).

-

Procedure: Dissolve N-methylethanolamine in DCM at 0°C. Add Boc₂O dropwise. Stir at RT for 4 hours.

-

Mechanism: Nucleophilic attack of the secondary amine on the carbonyl of Boc₂O.

-

Yield: >95% (Quantitative).

Step 2: Mesylation (Activation)

-

Reagents: N-Boc-N-methylethanolamine (from Step 1), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), DCM.

-

Procedure: Cool the solution of the alcohol to 0°C. Add Et₃N followed by slow addition of MsCl. Stir for 2 hours.

-

Workup: Wash with water, brine, dry over Na₂SO₄.[2]

-

Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate (OMs) increases the rate of the subsequent SN2 reaction by orders of magnitude.

Step 3: Azidation (Nucleophilic Substitution)

-

Reagents: Mesylate intermediate, Sodium Azide (NaN₃, 1.5 eq), DMF (Solvent).

-

Procedure: Dissolve the mesylate in DMF. Add solid NaN₃ carefully. Heat to 60°C for 4–6 hours behind a blast shield.

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics extensively with water to remove DMF.

-

Safety Note: Do not use chlorinated solvents (DCM) in this step to avoid formation of explosive di-azidomethane.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from commodity precursor N-methylethanolamine to the target azide linker.

Part 4: Application in Drug Discovery

This compound is a cornerstone in Fragment-Based Drug Design (FBDD) and PROTAC development . Its primary utility lies in the "Click Chemistry" reaction (CuAAC), where it acts as the azide component to link a ligand (e.g., E3 ligase binder) to a target protein binder.

Mechanism of Action: CuAAC Ligation

The terminal azide group undergoes a copper(I)-catalyzed [3+2] cycloaddition with a terminal alkyne. This reaction is:

-

Bioorthogonal: Does not interfere with native biological functional groups.

-

Regiospecific: Exclusively forms the 1,4-disubstituted 1,2,3-triazole.

-

Stable: The resulting triazole ring is chemically inert and resistant to metabolic degradation.

Workflow: PROTAC Linker Assembly

In a typical PROTAC synthesis, the N-Boc group allows for orthogonal deprotection.

-

Click Reaction: The azide end is clicked to an Alkyne-functionalized E3 Ligase Ligand (e.g., Thalidomide derivative).

-

Deprotection: The Boc group is removed with TFA/DCM to reveal the secondary amine.

-

Final Coupling: The revealed amine is coupled to the Target Protein Ligand (via an activated ester or alkyl halide).

Figure 2: Application workflow demonstrating the assembly of a PROTAC molecule using the azide linker via Click Chemistry followed by Boc-deprotection.

Part 5: Safety & Handling (Critical)

Working with organic azides requires strict adherence to safety protocols to prevent explosion hazards.

-

Explosive Potential: While tert-butyl N-(2-azidoethyl)-N-methylcarbamate is relatively stable due to its molecular weight (MW > 200) and C/N ratio (2:1), it should still be treated as an energetic material.

-

Rule of Thumb:

is considered safe. This molecule has

-

-

Heat Sensitivity: Do not heat reaction mixtures or rotary evaporators above 45°C .

-

Solvent Compatibility:

-

Avoid: Dichloromethane (DCM) or Chloroform in the presence of free azide ions (NaN₃) to prevent the formation of diazidomethane (highly explosive).

-

Preferred: DMF, DMSO, or t-Butanol/Water mixtures.

-

-

Waste Disposal: Quench unreacted azide residues with explicit chemical deactivation methods (e.g., reduction with Triphenylphosphine or treatment with dilute hypochlorite) before disposal. Do not pour azide solutions down the drain (reacts with copper/lead pipes to form heavy metal azides).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22323692, tert-Butyl (2-azidoethyl)carbamate. [Link](Note: Reference for structural backbone and properties).

-

Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. [Link](Authoritative source for CuAAC mechanism).

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link](Standard reference for Azide safety and handling).

Sources

Engineering Stability and Solubility: N-Methylated Azide Linkers in Chemical Biology

The following technical guide details the design, synthesis, and application of N-methylated azide linkers . This class of chemical tools bridges the gap between bioorthogonal chemistry (Click reagents) and peptidomimetics (stability/solubility enhancement).

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), peptide therapeutics, and PROTACs, the linker is not merely a bridge—it is a determinant of pharmacokinetics.[] Standard amide-based azide linkers often suffer from two critical failure modes: premature proteolytic cleavage in plasma and poor solubility due to intermolecular hydrogen bonding (aggregation).

N-methylated azide linkers address these challenges by introducing a methyl group at the amide nitrogen of the linker backbone. This modification sterically shields the peptide bond from proteases and eliminates the hydrogen bond donor capability, drastically improving solubility and membrane permeability. This guide provides the rationale, synthetic protocols, and application strategies for deploying these advanced linkers in chemical biology.

The Physicochemical Rationale

The decision to switch from a standard azide linker (e.g., 6-azidohexanoic acid derived) to an N-methylated variant (e.g., N-methyl-azidohomoalanine or sarcosine-based azide) is driven by three mechanistic factors.

Proteolytic Resistance (The Steric Shield)

Proteases (e.g., serum proteases, lysosomal cathepsins) typically require the amide bond to adopt a specific conformation within the enzyme active site.

-

Mechanism: The N-methyl group introduces steric bulk that prevents the enzyme from accessing the carbonyl carbon.

-

Outcome: N-methylated peptides exhibit half-lives in human serum that are orders of magnitude higher than their non-methylated counterparts.

Solubility and Aggregation

Standard peptide linkers prone to

-

H-Bond Disruption: A standard amide (–CONH–) acts as both a hydrogen bond donor (NH) and acceptor (CO). N-methylation (–CON(Me)–) removes the donor.

-

Thermodynamic Effect: This disruption prevents the formation of intermolecular aggregates, forcing the linker to remain solvated. While N-methylation increases the lipophilicity (LogP) of the monomer, it paradoxically increases aqueous solubility for larger constructs by preventing "stacking."

Conformational Control (Cis/Trans Isomerism)

Unlike standard amides, which overwhelmingly favor the trans conformation (

-

Application: This property is exploited to induce "turn" structures in peptide macrocycles, bringing the azide and alkyne reactive handles into closer proximity for intramolecular cyclization.

Synthetic Methodologies

Synthesizing N-methylated azide linkers requires overcoming the steric hindrance of the N-methyl group during coupling. Standard SPPS (Solid Phase Peptide Synthesis) protocols often fail.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing these linkers.

Figure 1: Synthetic workflow for N-methylated azide linkers. Route A is preferred to avoid side reactions with the azide group.

Protocol: Coupling N-Methylated Azido Amino Acids

Challenge: The N-methyl group hinders the nucleophilic attack of the amine on the incoming activated ester. Solution: Use high-efficiency coupling reagents (HATU) or acid chlorides (via Triphosgene).

Step-by-Step Protocol (Route A - SPPS):

-

Resin Preparation: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2

5 min). Wash with DMF ( -

Activation (The Critical Step):

-

Reagents: Fmoc-N-Me-Azido-AA (3 eq), HATU (2.9 eq), HOAt (3 eq), and DIPEA (6 eq).

-

Note: HOAt is crucial here; the nitrogen of the pyridine ring assists in stabilizing the active ester, accelerating the reaction with the sterically hindered N-methyl amine.

-

-

Coupling: Add the activated mixture to the resin. Shake for 2–4 hours (double the standard time).

-

Monitoring: Standard Kaiser test does not work on secondary amines (N-methyl). Use the Chloranil test (blue = free secondary amine; colorless = coupled).

-

-

Capping: Unreacted N-methyl amines are difficult to cap but essential to prevent deletion sequences. Use Acetic Anhydride/Pyridine (1:1) for 15 min.

Bioorthogonal Reactivity: The "Click" Interface

Does N-methylation affect the Click reaction?

-

Electronic Effects: Negligible. The N-methyl group is usually separated from the azide by alkyl spacers, insulating the azide electronically.

-

Steric Effects: Moderate. If the N-methyl group is immediately adjacent to the azide (e.g., N-methyl-

-azido acids), the formation of the copper-metallacycle intermediate in CuAAC may be slowed due to steric clash. -

Recommendation: Use a spacer (e.g.,

-alanine or PEG2) between the N-methyl amide and the azide if rapid kinetics are critical.

Comparison of Linker Classes

| Feature | Standard Azide Linker | N-Methylated Azide Linker |

| Proteolytic Stability | Low (t | High (t |

| Solubility | Moderate (prone to aggregation) | High (disrupts aggregation) |

| Membrane Permeability | Low (H-bond donors penalize) | Enhanced (reduced H-bond donors) |

| Coupling Difficulty | Low | High (requires HATU/HOAt) |

| Conformation | Trans-amide (linear) | Cis/Trans mixture (turn-inducing) |

Case Study: ADC Linker Stabilization

Context: An Antibody-Drug Conjugate (ADC) targeting a solid tumor showed rapid clearance in mouse models. Analysis revealed the linker was being cleaved by serum esterases/proteases before internalization.

Intervention: The researchers replaced the standard valine-citrulline (Val-Cit) p-aminobenzyl carbamate linker with an N-methylated Val-Cit analog .

Results:

-

Stability: Plasma stability increased from 6 hours to >48 hours.

-

Efficacy: The N-methylated ADC maintained potency in vitro (cathepsin B could still cleave it inside the lysosome, albeit slower) but showed significantly reduced systemic toxicity in vivo due to the lack of premature release.

References

-

BenchChem. "An In-depth Technical Guide to Azide-Containing Peptide Linkers for Research." BenchChem Technical Resources.

-

Biron, E., & Kessler, H. (2005). "Synthesis of N-Methylated Amino Acids." Monash University / Wiley.

-

Merck. "N-Methylated Amino Acids for Preparing Peptides with Enhanced Proteolytic Stability." Merck Millipore Technical Notes.

-

Chatterjee, J., et al. (2015). "The effect of N-methylation of amino acids on solubility and conformation: a DFT study.

-

Santa Cruz Biotechnology. "Azide-Alkyne Click Crosslinkers."[2] SCBT Product Guide.

Sources

Technical Guide: Bifunctional PEG Substitute Linkers with Azide Functionality

The Paradigm Shift: Beyond the PEG Standard

For decades, Polyethylene Glycol (PEG) has been the gold standard for extending the circulation half-life of biotherapeutics. However, the field is currently facing a "PEG Dilemma." Clinical data indicates that up to 72% of the human population possesses pre-existing anti-PEG antibodies (APAs), primarily due to exposure via cosmetics and food additives.

This has led to the Accelerated Blood Clearance (ABC) phenomenon , where the immune system recognizes and rapidly clears PEGylated nanocarriers upon repeat administration, nullifying the pharmacokinetic benefits. Furthermore, PEG is non-biodegradable, leading to potential vacuolization in the kidneys with high-molecular-weight accumulation.

This guide focuses on the next-generation solution: Bifunctional Non-PEG Linkers —specifically Polysarcosine (PSar) and Poly(2-oxazoline) (POx) —functionalized with Azide groups. These alternatives offer "stealth" properties comparable to PEG but with biodegradability (PSar) and zero immunogenic cross-reactivity.[1]

Material Science: The Superior Substitutes

Polysarcosine (PSar)

PSar is a polypeptoid (poly(N-methyl glycine)) based on the endogenous amino acid sarcosine.[1]

-

Mechanism: Unlike peptides, it lacks hydrogen bond donors in the backbone, preventing secondary structure formation (alpha-helices/beta-sheets) and ensuring high solubility.

-

Advantage: It is biodegradable (catabolized into sarcosine/glycine) and effectively invisible to the immune system.

Poly(2-oxazoline) (POx)

POx is a pseudo-polypeptide synthesized via Cationic Ring-Opening Polymerization (CROP).

-

Mechanism: By varying the side chain (methyl, ethyl, propyl), hydrophilicity can be precisely tuned. Poly(2-ethyl-2-oxazoline) (PEtOx) is the most common PEG substitute.

-

Advantage: It exhibits high chemical stability, low viscosity, and no accumulation in tissues.

Comparative Analysis: PEG vs. Substitutes[2]

| Feature | Polyethylene Glycol (PEG) | Polysarcosine (PSar) | Poly(2-oxazoline) (PEtOx) |

| Immunogenicity | High (Anti-PEG Abs, ABC Effect) | Negligible | Negligible |

| Biodegradability | Non-biodegradable (>30kDa accumulates) | Biodegradable (Peptidases) | Renal Clearance (<40kDa) |

| Polydispersity (Đ) | 1.01 – 1.10 | 1.05 – 1.20 | 1.01 – 1.15 |

| Synthesis Control | Anionic Polymerization | NCA Ring-Opening Polymerization | Cationic Ring-Opening (CROP) |

| Serum Stability | High | High | High |

The Azide Advantage in Bifunctional Design

To utilize these polymers as linkers (e.g., in Antibody-Drug Conjugates or surface modification), they must be heterobifunctional :

-

End A (Conjugation to Payload): Typically an Azide (

). -

End B (Conjugation to Protein): Typically an NHS Ester, Maleimide, or Amine.

Why Azide? The azide group is the cornerstone of Bioorthogonal Click Chemistry . It is small, chemically inert under physiological conditions, and reacts specifically with alkynes.

-

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Uses cyclooctynes (e.g., DBCO, BCN). Preferred for in vivo/protein work because it requires no copper catalyst (Copper is cytotoxic and denatures proteins).

Visualization: The ABC Phenomenon vs. Stealth Strategy

Caption: Comparison of the Accelerated Blood Clearance (ABC) pathway triggered by PEG versus the immune evasion ("Stealth") achieved by PSar/POx substitutes.

Experimental Protocols

Protocol A: Synthesis of Heterobifunctional Azide-PSar-NHS

Objective: Synthesize a PSar linker with an Azide group at one end (for drug clicking) and an NHS ester at the other (for protein lysine attachment).

Reagents:

-

Sarcosine-N-carboxyanhydride (Sar-NCA) [Monomer][2]

-

3-Azidopropylamine [Initiator][2]

-

Succinic anhydride[3]

-

N-Hydroxysuccinimide (NHS) / DCC (Dicyclohexylcarbodiimide)

-

DMF (Anhydrous)

Step-by-Step Workflow:

-

Initiation (The Azide Install):

-

Dissolve Sar-NCA in anhydrous DMF under inert atmosphere (

). -

Add 3-Azidopropylamine (Initiator) at a molar ratio calculated for desired degree of polymerization (

). -

Mechanism: The primary amine of the azide-linker attacks the NCA ring, releasing

and starting the chain. -

Stir at room temperature for 24-48h until

evolution ceases.

-

-

Termination (Carboxylation):

-

The resulting polymer is Azide-PSar-NH (secondary amine end).

-

Add excess Succinic Anhydride (5 eq) and Triethylamine (TEA) to the reaction.

-

Stir for 12h. This converts the secondary amine to a carboxylic acid: Azide-PSar-COOH .

-

-

Activation (NHS Esterification):

-

Purify Azide-PSar-COOH via precipitation in diethyl ether.

-

Redissolve in dry DCM. Add NHS (1.2 eq) and DCC (1.2 eq).

-

Stir 0°C to RT for 12h. Filter off DCU urea byproduct.

-

precipitate final product: Azide-PSar-COO-NHS .

-

Protocol B: Conjugation via SPAAC (Copper-Free Click)

Objective: Conjugate a DBCO-functionalized Payload (e.g., Drug-DBCO) to an Antibody via the Azide-PSar linker.

Step-by-Step Workflow:

-

Linker-Antibody Conjugation:

-

Dissolve Antibody (Ab) in PBS (pH 7.4).

-

Add Azide-PSar-NHS (from Protocol A) at 10-20 molar excess.

-

Incubate 2h at 4°C.

-

Purification: Desalt using Zeba Spin Columns (40kDa MWCO) to remove excess linker.

-

Result:Ab-PSar-Azide .

-

-

Click Reaction (SPAAC):

-

Add Drug-DBCO (5-10 molar excess relative to Azide content) to the Ab-PSar-Azide solution.

-

Incubate O/N at 4°C or 4h at RT. No catalyst required.[4]

-

Mechanism: The strained cyclooctyne (DBCO) reacts spontaneously with the azide to form a stable triazole.

-

-

Final Purification:

-

Perform Size Exclusion Chromatography (SEC) or extensive dialysis to remove free drug.

-

Visualization: Synthesis & Conjugation Workflow

Caption: Chemical synthesis of the heterobifunctional PSar linker followed by the two-step ADC conjugation strategy using SPAAC.

Quality Control & Characterization

To ensure scientific integrity, the following QC metrics must be met:

-

NMR Spectroscopy (

): Verify the ratio of the Azide methylene protons (approx 3.4 ppm) to the Sarcosine methyl protons (approx 2.9 ppm) to determine Molecular Weight ( -

MALDI-TOF MS: Confirm the mass distribution and absence of unreacted initiator.

-

FT-IR: Confirm the presence of the Azide peak (~2100

) and the NHS ester carbonyls (~1740, 1780 -

SEC-HPLC: Ensure low polydispersity (Đ < 1.2) to mimic the uniformity of high-grade PEG.

References

-

Polysarcosine as a Safer Alternative to PEG: Hu, J., et al. (2018).[5][6] Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation.[1] Bioconjugate Chemistry. [7]

-

Poly(2-oxazoline) Synthesis and Properties: Luxenhofer, R., et al. (2010). Poly(2-oxazoline)s as Polymer Therapeutics.[8] Angewandte Chemie International Edition.

-

The ABC Phenomenon Mechanism: Abu Lila, A. S., et al. (2013).[9] The accelerated blood clearance (ABC) phenomenon: clinical challenge and approaches to manage. Journal of Controlled Release.

-

SPAAC Click Chemistry Protocols: Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews.

-

Anti-PEG Antibody Prevalence: Yang, Q., et al. (2016). Analysis of Pre-existing Anti-PEG Antibodies in the General Population. Analytical Chemistry.

Sources

- 1. nacalai.co.jp [nacalai.co.jp]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. researchgate.net [researchgate.net]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of the Hydrophilicity of Poly(sarcosine) on Poly(ethylene glycol) (PEG) for the Suppression of Anti-PEG Antibody Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. natur.cuni.cz [natur.cuni.cz]

- 9. Overcoming PEG Antigenicity: Statistical PEG Isomers Reduce Antibody Binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc Protected Secondary Amine Azide Building Blocks: Synthesis, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

Abstract

N-Boc protected secondary amine azide building blocks are increasingly pivotal scaffolds in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. Their unique trifunctional nature, featuring a stable yet readily cleavable N-Boc protecting group, a secondary amine for structural diversity, and a versatile azide handle for bioorthogonal "click" chemistry, enables the streamlined construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, strategic applications, and detailed experimental protocols for these valuable synthetic intermediates. We will delve into the mechanistic underpinnings of their preparation, explore their role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs), and offer practical, field-proven insights for their effective utilization in the laboratory.

Introduction: The Strategic Advantage of N-Boc Protected Secondary Amine Azides

The quest for molecular diversity and synthetic efficiency has led to the development of versatile building blocks that can be readily incorporated into complex molecules. N-Boc protected secondary amine azides have emerged as a particularly valuable class of compounds due to the orthogonal reactivity of their functional groups. The tert-butyloxycarbonyl (Boc) group provides robust protection for the secondary amine under a wide range of reaction conditions, yet it can be cleanly removed under acidic conditions.[1] The secondary amine itself is a key structural element, often forming part of a heterocyclic core like piperidine or azetidine, which are privileged structures in many biologically active compounds.[2] Finally, the azide moiety serves as a powerful functional handle for covalent modification, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[3] This reaction allows for the efficient and highly selective formation of a stable triazole linkage, a common pharmacophore and linker in drug discovery.[]

The strategic combination of these three functional groups in a single building block allows for a modular and convergent approach to the synthesis of complex molecules, such as PROTACs, where these building blocks can serve as versatile linkers connecting a target protein binder and an E3 ligase ligand.[5][6]

Synthesis of N-Boc Protected Secondary Amine Azide Building Blocks

The synthesis of these building blocks typically involves a two-step sequence: 1) Boc-protection of a secondary amine precursor, and 2) introduction of the azide functionality. The order of these steps can be varied depending on the starting material and the desired final product.

N-Boc Protection of Secondary Amines

The protection of a secondary amine with a Boc group is a fundamental and well-established transformation in organic synthesis. The most common method involves the reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

Mechanism of Boc Protection:

The reaction proceeds via a nucleophilic attack of the secondary amine on one of the carbonyl carbons of Boc₂O. A base, such as triethylamine (TEA) or a milder inorganic base like potassium carbonate, facilitates the reaction by neutralizing the resulting ammonium species.[1] The unstable intermediate then collapses to form the stable N-Boc protected secondary amine, tert-butanol, and carbon dioxide.

Diagram: Mechanism of N-Boc Protection of a Secondary Amine

Caption: Mechanism of Boc protection of a secondary amine.

Experimental Protocol: N-Boc Protection of Piperidine

This protocol describes the synthesis of N-Boc-piperidine, a common precursor.

Materials:

-

Piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Methanol or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve piperidine (1.0 eq) in methanol or DCM.

-

Add K₂CO₃ (1.5 eq) or TEA (1.2 eq) to the solution and stir.

-

Add Boc₂O (1.1 eq) portion-wise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off any solids if K₂CO₃ was used.

-

Concentrate the solution under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Boc-piperidine.

-

Purify by column chromatography on silica gel if necessary.

Table 1: Physicochemical Properties of N-Boc-piperidine

| Property | Value |

| CAS Number | 75844-69-8[7] |

| Molecular Formula | C₁₀H₁₉NO₂[7] |

| Molecular Weight | 185.26 g/mol [7] |

| Appearance | Colorless liquid |

| Density | 0.964 g/mL at 25 °C[7] |

Introduction of the Azide Functionality via Diazotransfer Reaction

The conversion of an amine to an azide is most commonly achieved through a diazotransfer reaction. This reaction involves the transfer of a diazo group (N₂) from a donor reagent to an amine acceptor. For the synthesis of N-Boc protected secondary amine azides, a precursor containing a primary amine that can be converted to an azide is often used, or a hydroxyl group that can be converted to a leaving group and subsequently displaced by azide.

A common strategy involves starting with a hydroxyl-substituted N-Boc protected secondary amine, such as N-Boc-4-hydroxypiperidine. The hydroxyl group is first converted to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide salt (e.g., sodium azide).

Diagram: General Synthetic Workflow for N-Boc-4-azidopiperidine

Caption: Synthetic workflow for N-Boc-4-azidopiperidine.

Experimental Protocol: Synthesis of N-Boc-4-azidopiperidine

This protocol outlines the synthesis from N-Boc-4-hydroxypiperidine.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine

Procedure:

Step 1: Mesylation

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

-

Add TEA (1.5 eq) to the solution.

-

Slowly add MsCl (1.2 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude N-Boc-4-mesyloxypiperidine, which can often be used in the next step without further purification.

Step 2: Azide Substitution

-

Dissolve the crude mesylate from the previous step in anhydrous DMF.

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-4-azidopiperidine.

Applications in Drug Discovery and Development

N-Boc protected secondary amine azides are highly valuable in the construction of complex molecules for drug discovery. Their primary application lies in their use as linkers and scaffolds, particularly in the synthesis of PROTACs and for the generation of libraries of compounds for screening.

Linkers for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The linker connecting the target protein binder and the E3 ligase ligand is a critical component, influencing the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC.[6]

N-Boc protected secondary amine azides are ideal precursors for PROTAC linkers. The azide functionality allows for the attachment of one of the binding moieties via click chemistry, while the Boc-protected amine can be deprotected to allow for the attachment of the second binding moiety through amide bond formation or other amine-based chemistries.[5] The secondary amine core, often a piperidine or similar heterocycle, provides a degree of rigidity and defined geometry to the linker, which can be crucial for optimal ternary complex formation.

Diagram: Application in PROTAC Synthesis

Caption: General workflow for PROTAC synthesis.

Scaffolds for Library Synthesis via Click Chemistry

The azide group is a versatile handle for the rapid generation of compound libraries using click chemistry.[3] By reacting an N-Boc protected secondary amine azide with a diverse collection of alkynes, a library of triazole-containing compounds can be synthesized. These libraries can then be screened for biological activity. The resulting 1,2,3-triazole ring is not just a passive linker; it is a metabolically stable, polar, and rigid scaffold that can participate in hydrogen bonding and dipole interactions with biological targets.[9]

Safety and Handling of Organic Azides

Organic azides are energetic materials and must be handled with appropriate safety precautions. While larger molecules containing an azide group are generally more stable, low molecular weight azides can be explosive.[10]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Work in a Fume Hood: All manipulations of organic azides should be conducted in a well-ventilated fume hood.

-

Avoid Heat, Shock, and Friction: Do not heat organic azides unnecessarily. Avoid grinding or scratching solid azides.

-

Use Appropriate Labware: Avoid using metal spatulas with azides. Use plastic or ceramic spatulas instead. Do not use ground glass joints if there is a risk of the azide coming into contact with them.

-

Solvent Choice: Never use chlorinated solvents such as dichloromethane or chloroform as reaction media with azides, as this can lead to the formation of highly unstable di- and tri-azidomethane.[10]

-

Storage: Store organic azides in a cool, dark place, away from incompatible materials such as acids and strong oxidizing agents.

-

Waste Disposal: Azide-containing waste should be collected in a separate, clearly labeled container and should not be mixed with acidic waste.

Conclusion

N-Boc protected secondary amine azide building blocks represent a powerful and versatile class of synthetic intermediates. Their orthogonal functional groups allow for a modular and efficient approach to the synthesis of complex molecules with applications in drug discovery and materials science. A thorough understanding of their synthesis, reactivity, and safe handling is essential for any researcher looking to leverage the unique advantages of these valuable building blocks. The protocols and insights provided in this guide serve as a foundation for the successful implementation of N-Boc protected secondary amine azides in a variety of synthetic endeavors.

References

-

A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

-

School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. [Link]

-

Click chemistry. Wikipedia. [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

4-(N-Boc-amino)piperidine. PubChem. [Link]

-

Boc-amine azide-PEG-OH. NSP-Functional Polymers & Copolymers. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]

-

Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. [Link]

-

DNA-Compatible Diazo-Transfer Reaction in Aqueous Media Suitable for DNA-Encoded Chemical Library Synthesis. ACS Publications. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Piperidine Synthesis. DTIC. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries. MDPI. [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. [Link]

-

A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]

- 7. N-Boc-piperidine 98 75844-69-8 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

tert-Butyl (2-azidoethyl)(methyl)carbamate solubility in DMSO

Title: tert-Butyl (2-azidoethyl)(methyl)carbamate: Solubility Dynamics, Handling Protocols, and Applications in PROTAC/ADC Linker Synthesis

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linker chemistry is as critical as the pharmacophores it connects. tert-Butyl (2-azidoethyl)(methyl)carbamate (CAS: 847259-90-9) has emerged as a highly versatile bifunctional building block[1]. Featuring an azide for bioorthogonal copper-catalyzed alkyne-azide cycloaddition (CuAAC) and a Boc-protected secondary amine, this compound is engineered for modular synthesis. Crucially, its N-methyl substitution plays a vital role in eliminating solvent-exposed hydrogen bond donors (HBDs), a key strategy for optimizing the passive membrane permeability of beyond-Rule-of-5 (bRo5) molecules[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic datasheets. Here, we will dissect the physicochemical causality behind its solvation in dimethyl sulfoxide (DMSO), establish self-validating safety protocols, and detail the exact methodologies required to integrate this linker into high-throughput drug discovery workflows.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the physical state and molecular architecture of tert-Butyl (2-azidoethyl)(methyl)carbamate is the first step in rational workflow design. At room temperature, this compound exists as a liquid[3]. Therefore, when we discuss its "solubility" in DMSO, we are technically describing its miscibility.

DMSO is a highly polar aprotic solvent (Dielectric constant

-

Dipole-Dipole Disruption: The strong dipole moment of DMSO's sulfoxide moiety effectively solvates the polar azide and carbamate groups.

-

Hydrophobic Effect: The methyl groups of DMSO interact favorably with the bulky, lipophilic tert-butyl (Boc) protecting group.

Table 1: Quantitative Physicochemical & Safety Data

The following parameters dictate the handling and synthetic utility of the linker.

| Property | Value | Synthetic Implication |

| Molecular Weight | 200.24 g/mol [1] | Low MW contribution; helps keep final PROTAC within acceptable bRo5 limits. |

| Physical State | Liquid[3] | Fully miscible in DMSO; necessitates volumetric or mass-based aliquoting. |

| Hydrogen Bond Donors (HBD) | 0 | The N-methyl group removes the HBD, significantly enhancing passive cell permeability[2]. |

| Azide Safety Ratio | 2.5[4] | Ratio < 3 indicates latent energetic potential; requires solution-phase storage[5]. |

Safety, Stability, and Storage Protocols: The Bräse Rule

Working with organic azides requires strict adherence to thermodynamic safety principles. The stability of an azide is governed by the ratio of carbon and oxygen atoms to nitrogen atoms. According to the widely accepted Bräse rule, an organic azide is considered safe and non-explosive if the ratio

For tert-Butyl (2-azidoethyl)(methyl)carbamate:

-

Ratio:

Causality & Actionable Insight: Because the ratio is 2.5 (which is

Storing the compound as a master stock solution in DMSO is not merely a convenience for high-throughput screening—it is a critical safety mitigation strategy. Solvation completely desensitizes the azide, rendering it safe for long-term storage and automated liquid handling[6].

Experimental Workflows & Methodologies

The following protocols represent a self-validating system. Each step is designed to prevent downstream failures caused by solvent incompatibility or reagent degradation.

Protocol 1: Preparation of a 500 mM Master Stock in DMSO

Objective: Create a safe, desensitized, and stable stock for library synthesis.

-

Preparation: Tare a clean, amber glass vial (to protect from UV degradation) on an analytical balance.

-

Dispensing: Carefully transfer 1.00 g (~5.00 mmol) of neat tert-Butyl (2-azidoethyl)(methyl)carbamate liquid into the vial[3].

-

Solvation: Add exactly 10.0 mL of anhydrous DMSO (

, extra dry).-

Scientist Insight: DMSO is highly hygroscopic. Using anhydrous DMSO prevents the introduction of water, which could later hydrolyze sensitive active esters (like HATU/DIPEA intermediates) during downstream amide coupling.

-

-

Homogenization: Vortex for 30 seconds until a completely homogeneous solution is achieved.

-

Storage: Purge the vial headspace with Argon gas, seal with a PTFE-lined cap, and store at -20°C.

Protocol 2: CuAAC Click Coupling (Target Ligand Attachment)

Objective: Bioorthogonal conjugation of the linker to an alkyne-functionalized target protein ligand.

-

Reaction Setup: In a reaction vial, combine the Alkyne-Ligand (1.0 eq) and the 500 mM Linker DMSO stock (1.1 eq).

-

Catalyst Preparation: Prepare a fresh premix of

(0.1 eq) and THPTA ligand (0.2 eq) in degassed water.-

Scientist Insight: THPTA is mandatory here. In DMSO/water mixtures, Cu(I) is highly unstable and prone to disproportionation. THPTA coordinates and stabilizes the catalytic Cu(I) species.

-

-

Reduction: Add Sodium Ascorbate (0.5 eq, freshly prepared in water) to the reaction mixture, followed immediately by the Cu/THPTA complex.

-

Incubation: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

-

Isolation: Crash the product out of the DMSO solution by adding 10 volumes of ice-cold water. Filter and dry the Boc-protected intermediate.

Protocol 3: Boc Deprotection & Preparation for Amide Coupling

Objective: Unmask the secondary amine for E3 ligase binder attachment.

-

Solvent Exchange (Critical Step): Dissolve the isolated intermediate from Protocol 2 in Dichloromethane (DCM).

-

Scientist Insight:Never add Trifluoroacetic acid (TFA) directly to a DMSO-containing mixture. TFA and DMSO react exothermically via the Pummerer rearrangement, generating foul-smelling dimethyl sulfide and destroying your compound.

-

-

Cleavage: Add TFA to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 1 hour.

-

Evaporation: Concentrate under reduced pressure to remove TFA and DCM.

-

Neutralization: Co-evaporate twice with toluene to remove residual TFA, yielding the free secondary amine (as a TFA salt), ready for HATU-mediated amide coupling with an E3 ligase ligand.

Application in Drug Discovery: The Permeability Paradigm

The transition from a simple linker to a fully assembled PROTAC involves significant increases in molecular weight and topological polar surface area (TPSA). A major bottleneck in PROTAC development is poor cellular penetrance.

Recent structural-activity relationship (SAR) studies have demonstrated that the flexibility of the linker and its ability to form intramolecular hydrogen bonds dictate cell permeability[2]. By utilizing tert-Butyl (2-azidoethyl)(methyl)carbamate, chemists intentionally introduce an N-methylated amide/amine into the final PROTAC structure. This N-methylation directly removes a solvent-exposed hydrogen bond donor, lowering the desolvation energy required for the molecule to pass through the lipophilic cell membrane, thereby drastically improving the pharmacokinetic profile of the resulting degrader[7].

Workflow Visualization

Caption: Workflow for PROTAC assembly utilizing the N-methylated azide linker.

References

-

Bräse, S., Gil, C., Knepper, K., Zimmermann, V. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds". Angewandte Chemie International Edition, 2005, 44, 5188-5240. URL: [Link]

-

Stanford Environmental Health & Safety. "Information on Azide Compounds". Stanford University. URL: [Link]

-

Atilaw, Y., et al. "Linker-Dependent Folding Rationalizes PROTAC Cell Permeability". Journal of Medicinal Chemistry, 2022. URL: [Link]

-

Esubalew Abeje, Y., et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability". Journal of Medicinal Chemistry, 2025. URL: [Link]

-

Kihlberg, J., et al. "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design". Semantic Scholar, 2022. URL: [Link]

Sources

- 1. tert-Butyl (2-azidoethyl)(methyl)carbamate | 847259-90-9 [chemicalbook.com]

- 2. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 6. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Mechanistic Dichotomy of Carbamate Hydrolysis

Engineering Chemical Stability in N-Methyl Carbamate Linkers: Mechanisms, Kinetics, and Applications in Targeted Therapeutics

As a Senior Application Scientist in bioconjugation and prodrug design, I frequently navigate the delicate balance between systemic stability and target-site lability. The linker connecting a therapeutic payload to its targeting vector is not merely a structural tether; it is the pharmacokinetic engine of the molecule. Among the various chemical modalities available, carbamate linkers have emerged as a cornerstone in the design of Antibody-Drug Conjugates (ADCs) and prodrugs[1].

Specifically, N-methyl carbamates offer a unique hydrolytic profile. Understanding the fundamental causality behind their chemical stability, enzymatic susceptibility, and degradation kinetics is paramount for researchers engineering next-generation targeted therapies.

The chemical stability of a carbamate linker is intrinsically tied to its nitrogen substitution pattern. The degradation of N-methyl carbamates is fundamentally dictated by the presence of a relatively acidic N-H proton, which drastically alters its hydrolytic pathway compared to N,N-disubstituted analogs.

Base-Catalyzed E1cB Elimination

At physiological (pH 7.4) and basic pH levels, N-methyl carbamates do not typically degrade via standard nucleophilic attack at the carbonyl carbon. Instead, they undergo a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism[2].

The causality is straightforward: the hydroxide ion deprotonates the N-H group, yielding a transient, electron-rich carbamate anion. The lone pair on the nitrogen then drives an electronic rearrangement that expels the alkoxide (or phenoxide) leaving group. This elimination generates a highly reactive methyl isocyanate intermediate, which rapidly hydrates to form methylcarbamic acid before spontaneously decarboxylating into methylamine and carbon dioxide[2][3].

Because N,N-disubstituted carbamates lack this N-H proton, they cannot undergo E1cB elimination. They are forced to degrade via the significantly slower bimolecular nucleophilic acyl substitution (

Diagram 1: E1cB elimination pathway of N-methyl carbamates under basic conditions.

Acid-Catalyzed Pathways

In acidic microenvironments (e.g., pH < 5.0, typical of endosomes and lysosomes), the E1cB pathway is suppressed due to the lack of hydroxide ions to initiate deprotonation. Instead, an acid-catalyzed mechanism dominates, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water[3]. However, carbamates are generally highly stable under mildly acidic conditions, which is why they are frequently paired with specialized acid-cleavable groups (like hydrazones) or enzyme-cleavable peptides in ADC design[][5].

Biological Stability and Enzymatic Cleavage in ADCs

In the context of ADCs, the carbamate linkage is frequently utilized to connect a self-immolative spacer to an amine- or phenol-containing cytotoxic payload (e.g., MMAE or SN-38)[1][6]. The vectorization of SN-38 through its C-10 phenol group via a carbamate bond yields a highly stable conjugate in systemic circulation[6].

The "Mouse Serum" Conundrum

A critical challenge in preclinical drug development is the discrepancy in linker stability across species. Linker-payloads that exhibit excellent stability in human plasma often degrade rapidly in murine models[7]. This premature payload release is driven by high concentrations of circulating carboxylesterases (e.g., CES1c) in mouse serum, leading to systemic toxicity and skewed efficacy data[7].

To engineer out this liability, structural modifications are required. By introducing steric hindrance—such as utilizing a m-amide p-aminobenzyl carbamate (MA-PABC) group—scientists can shield the carbamate linkage from murine esterases. This chemical modification dramatically improves mouse serum stability without impeding the necessary intracellular cleavage by lysosomal enzymes[7].

Intracellular Payload Release

Once the ADC internalizes into the target cell, lysosomal proteases like Cathepsin B cleave the peptide sequence (e.g., Val-Cit). This triggers a 1,6-elimination cascade within the self-immolative spacer, ultimately breaking the carbamate bond and releasing the free, unmodified payload alongside

Diagram 2: Intracellular enzymatic cleavage and self-immolation of a carbamate-linked ADC.

Quantitative Stability Profiles

To make informed decisions during lead optimization, quantitative kinetic data is essential. The table below synthesizes the hydrolytic and plasma stability of various carbamate configurations based on empirical data[1][2][3].

| Linker / Conjugate Type | Payload / Model | Medium / Condition | Half-life ( | Primary Degradation Mechanism |

| N-Methyl Carbamate | Oxamyl / Methomyl | Aqueous Buffer (pH 9.0) | < 2 hours | Rapid E1cB Elimination[2] |

| N-Methyl Carbamate | Aldicarb Model | Aqueous Buffer (pH 7.4) | ~ 4 - 40 mins | Base-catalyzed via Isocyanate[3] |

| N,N-Dimethyl Carbamate | Model Compound | Aqueous Buffer (pH 7.4) | > 7 days | Highly stable; lacks N-H proton[3] |

| Val-Cit-PABC (Carbamate) | MMAE (ADC) | Human Plasma (37°C) | > 7 days | Stable in circulation[1] |

| Val-Cit-PABC (Carbamate) | MMAE (ADC) | Cathepsin B (pH 5.0) | < 15 mins | Enzymatic peptide cleavage[1] |

| Standard PABC Carbamate | Uncialamycin | Mouse Serum (37°C) | < 2 hours | CES-mediated premature hydrolysis[7] |

| MA-PABC Carbamate | Uncialamycin | Mouse Serum (37°C) | > 5 days | Steric shielding prevents hydrolysis[7] |

Self-Validating Experimental Protocols

Trustworthy data requires robust, self-validating experimental systems. Below are the definitive methodologies for assessing the chemical and biological stability of carbamate linkers.

Protocol A: LC-MS/MS Kinetic Profiling of pH-Dependent Hydrolysis

Purpose: To isolate the chemical stability of the linker independent of enzymatic factors.

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 5.0, 7.4, and 9.0. Ensure ionic strength is normalized using NaCl (0.1 M).

-

Substrate Initiation: Spike the N-methyl carbamate linker-payload into the buffer to a final concentration of 10 µM. Include 1% DMSO to maintain solubility.

-

Incubation: Incubate the solutions in a thermomixer at 37°C with gentle agitation (300 rpm).

-

Time-Course Quenching (Self-Validation Step): At intervals (0, 15, 30, 60, 120, 240 mins), extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The organic solvent crashes out any potential reactive intermediates and the IS corrects for LC-MS matrix effects and injection volume variances.

-

Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tuned to the parent carbamate and the free payload.

-